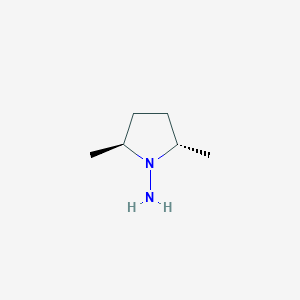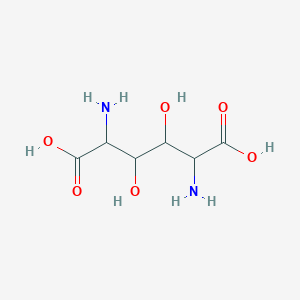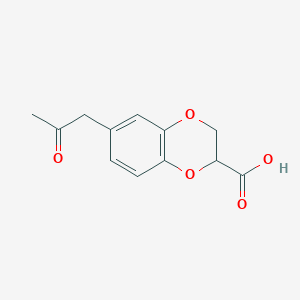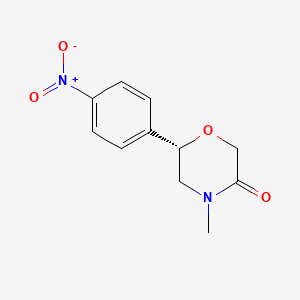![molecular formula C11H16NO5P B14185400 N-[Ethoxy(phenyl)phosphoryl]-L-serine CAS No. 918794-13-5](/img/structure/B14185400.png)
N-[Ethoxy(phenyl)phosphoryl]-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Ethoxy(phenyl)phosphoryl]-L-serine is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphoryl group bonded to an ethoxy and phenyl group, along with an L-serine moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-serine typically involves the reaction of L-serine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-serine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Applications De Recherche Scientifique
N-[Ethoxy(phenyl)phosphoryl]-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s phosphoryl group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein phosphorylation.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-serine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues in proteins, leading to changes in their activity and function. This interaction is crucial in studying phosphorylation pathways and developing inhibitors for specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl diphenylphosphinate: Similar in structure but lacks the L-serine moiety.
Diphenylphosphinic acid ethyl ester: Another related compound with different substituents on the phosphoryl group.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-serine is unique due to the presence of the L-serine moiety, which imparts specific biological activity and makes it a valuable tool in biochemical research. Its ability to interact with proteins and enzymes distinguishes it from other organophosphorus compounds.
Propriétés
Numéro CAS |
918794-13-5 |
|---|---|
Formule moléculaire |
C11H16NO5P |
Poids moléculaire |
273.22 g/mol |
Nom IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H16NO5P/c1-2-17-18(16,9-6-4-3-5-7-9)12-10(8-13)11(14)15/h3-7,10,13H,2,8H2,1H3,(H,12,16)(H,14,15)/t10-,18?/m0/s1 |
Clé InChI |
WBMRFSKXBXLCPO-APDXDRDNSA-N |
SMILES isomérique |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CO)C(=O)O |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)






![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)

![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
